Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .
Synthesis Analysis
Pyrrole derivatives can be synthesized through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acid or base to yield a pyrrole .Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating double and single bonds. The ring contains one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
Pyrrole is known to participate in various chemical reactions. For instance, it can undergo electrophilic substitution reactions, much like benzene. The most common site of reaction is the C-2 position, due to the availability of the lone pair of electrons on the nitrogen .Physical And Chemical Properties Analysis
Pyrrole is a colorless liquid at room temperature with a characteristic odor. It’s less dense than water and soluble in water .Scientific Research Applications
α-Alkylation of β-Aminobutanoates
The synthesis and applications of ethyl-N-benzoyl-3-aminobutanoates in chemistry, particularly in the context of α-alkylation reactions, highlight the role of similar compounds in producing enantiomerically pure derivatives. Such processes are crucial for the development of pharmaceuticals and fine chemicals, offering a pathway to compounds with specific stereochemical configurations (Seebach & Estermann, 1987).
Anticoagulant Effects
Research into compounds like [ethyl p-(6-guanidinohexanoyloxy) benzoate] methanesulfonate (FOY) demonstrates the potential of ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate-like molecules in inhibiting thrombin and factor Xa, thereby exerting anticoagulant effects. These findings are critical for developing new therapeutic agents for thrombosis and other clotting disorders (Ohno et al., 1980).
Histone Deacetylase Inhibition
Compounds related to Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate, such as 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides, have been studied for their histone deacetylase (HDAC) inhibitory activity. These compounds show promise in regulating gene expression, with potential applications in cancer therapy and other diseases where epigenetic modulation is beneficial (Mai et al., 2004).
Supramolecular Chemistry
The study of supramolecular structures involving ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrates the utility of ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate-like molecules in forming hydrogen-bonded supramolecular structures. Such research is foundational for the development of new materials with tailored properties, including sensors, catalysts, and drug delivery systems (Portilla et al., 2007).
Nonlinear Optical Properties
Investigations into the nonlinear optical (NLO) properties of compounds structurally related to Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate, such as ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives, reveal significant potential for applications in optoelectronics and photonics. These compounds exhibit promising NLO properties, indicating their suitability as materials for optical modulation, telecommunication, and laser technology (Kiven et al., 2023).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-21(24)19-10-6-9-18(14-19)20(23)17-8-5-7-16(13-17)15-22-11-3-4-12-22/h3-10,13-14H,2,11-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPJWTIULKUTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643474 | |
Record name | Ethyl 3-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate | |
CAS RN |
898789-84-9 | |
Record name | Ethyl 3-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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